
3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a urea derivative that is likely to possess interesting chemical and biological properties due to the presence of the urea moiety and the trifluoroethyl group. Urea derivatives are known to be significant in medicinal chemistry, often serving as key fragments in the development of new therapeutic agents. The trifluoroethyl group can impart unique physical and chemical characteristics to the molecule, potentially affecting its biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, the synthesis of related compounds has been achieved through computer-aided design, leading to the creation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with significant antiproliferative effects on various cancer cell lines . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a carbonyl group (C=O) flanked by two nitrogen atoms. The dimethylphenyl and tetrahydro-2H-pyran-4-yl groups attached to the urea moiety in the compound of interest would likely influence its three-dimensional conformation and the potential for intermolecular interactions. The molecular geometry and the nature of substituents can significantly affect the compound's ability to interact with biological targets .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, including hydrogen bonding interactions due to the presence of NH groups. The compound may also exhibit unique reactivity patterns due to the electron-withdrawing trifluoroethyl group, which could affect the electron density around the urea moiety. In related research, urea derivatives have been shown to bind anions through hydrogen bonding, as demonstrated by the anion coordination chemistry of protonated urea-based ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of the dimethylphenyl group can contribute to the compound's hydrophobic character, while the tetrahydro-2H-pyran-4-yl group may add steric bulk. The trifluoroethyl group is known for its lipophilic nature and could affect the compound's volatility and solubility. The urea pattern is also known to be responsible for self-assembling properties, as seen in the study of 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans, which exhibit photoswitchable self-assembling architectures .
科学的研究の応用
Synthesis Techniques and Chemical Properties
- The compound is related to a class of chemicals that are synthesized through multicomponent protocols and one-pot synthesis methods. These techniques allow for the efficient and economical creation of complex molecules with multiple functional groups, such as thiophenes and pyrazolyl-substituted pyridinium salts. The synthesis involves reactions like annulation strategies and the use of reagents like alkoxide ions and triethylamine for the creation of tetrasubstituted thiophenes and the conversion of pyridones and urea derivatives to pyrazolyl-substituted salts (S. N. Sahu et al., 2015; Antje K. C. Echterhoff et al., 2014).
Anion Coordination and Binding
- Research on urea-based ligands, including those related to the specified chemical, focuses on their anion coordination chemistry. These compounds have been studied for their ability to form adducts with inorganic oxo-acids, showcasing their potential in creating diverse hydrogen bond motifs for applications in materials science and coordination chemistry (Biao Wu et al., 2007).
Crystal Structure Analysis
- Crystallographic studies are pivotal in understanding the molecular and supramolecular structure of urea derivatives. These studies provide insights into the arrangements of molecules, which is crucial for designing materials with specific properties. For instance, the analysis of crystal structures of compounds like azimsulfuron and unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea sheds light on their molecular conformations and intermolecular interactions, essential for applications in materials science and drug design (Youngeun Jeon et al., 2015; Xiaoping Rao et al., 2010).
Environmental Degradation Studies
- Understanding the microbial degradation of urea-based herbicides, including those structurally related to the specified compound, is vital for assessing their environmental impact. Research on the phytotoxicity and degradation rates by various Aspergilli species contributes to the knowledge on the persistence and breakdown of these chemicals in the environment, informing their safe and sustainable use (D. Murray et al., 1969).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-11-3-4-13(9-12(11)2)20-15(22)21(10-16(17,18)19)14-5-7-23-8-6-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXJZTPZHNOMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)
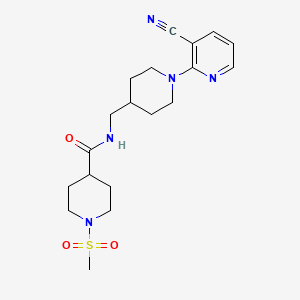
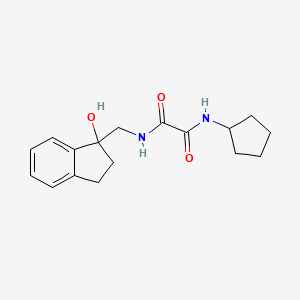
![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)
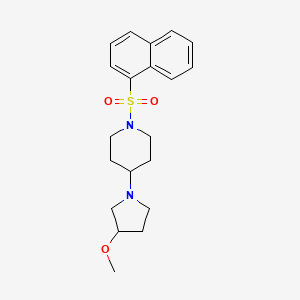
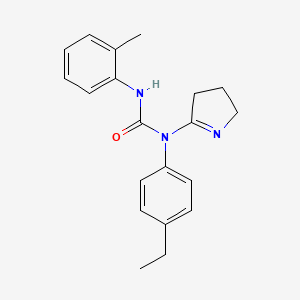
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)
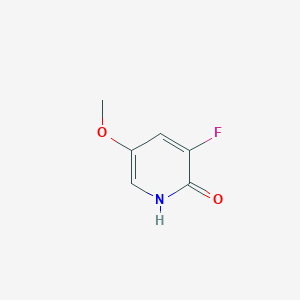
![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)
![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)
![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)
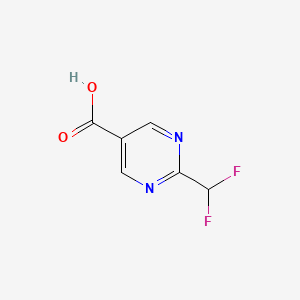
![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)